

(S)-2-(benzyloxy)propanal CAS number and molecular formula

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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propanal

Cat. No.: B016046

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An In-depth Technical Guide to **(S)-2-(benzyloxy)propanal**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(benzyloxy)propanal, a chiral aldehyde, is a valuable building block in asymmetric synthesis. Its stereocenter and versatile reactivity make it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Identity and Properties

(S)-2-(benzyloxy)propanal is a colorless to light yellow liquid. Its fundamental identifiers and physical properties are summarized below.

Identifier	Value	Reference
CAS Number	81445-44-5	[1][2][3][4][5][6]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3][5][6]
Molecular Weight	164.20 g/mol	[1][2][4][5]
IUPAC Name	(2S)-2-(phenylmethoxy)propanal	[2]
Synonyms	(-)-(S)-2-(Benzyloxy)propanal, (S)-2-(Benzyloxy)propional, (S)-2-(Benzyloxy)propionaldehyde, (2S)-2-(Phenylmethoxy)propanal	[2][7]

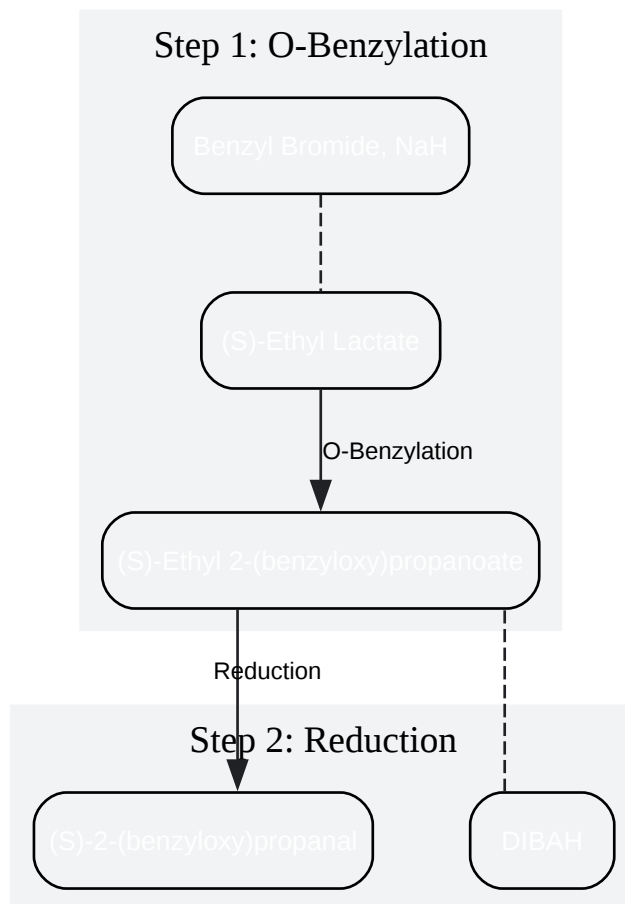
Table 1: Physical and Chemical Properties

Property	Value	Conditions	Reference
Appearance	Colorless to Light yellow clear liquid	20 °C	
Boiling Point	90-93 °C	0.5 mmHg	[1][6]
54 °C	0.05 mmHg		
Specific Rotation [α] _D	-49.0 to -53.0°	c=1, CHCl ₃	
-31.9°	c=1.10, CHCl ₃	[1]	
Solubility	Soluble in Chloroform	[8]	
Storage Temperature	Frozen (<0°C), under inert atmosphere	[8]	

Synthesis of (S)-2-(benzyloxy)propanal

The most common and economically viable route for the synthesis of **(S)-2-(benzyloxy)propanal** starts from the readily available and inexpensive (S)-ethyl lactate.^{[2][3]} The synthesis involves two main steps: O-benylation of the hydroxyl group and subsequent reduction of the ester to the aldehyde.

Logical Workflow of Synthesis



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Caption: Synthetic pathway from (S)-Ethyl Lactate.

Experimental Protocols

A common method for the O-benylation of (S)-ethyl lactate involves the use of benzyl bromide and sodium hydride.^[2] While effective, this method can sometimes lead to racemization. An alternative high-yielding method utilizes benzyl bromide with silver(I) oxide, though it is less suitable for large-scale preparations.^[2]

Protocol using Benzyl Bromide and Sodium Hydride:

- To a solution of (S)-ethyl lactate in an appropriate anhydrous solvent (e.g., THF), sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
- The mixture is stirred for a specified time to allow for the formation of the alkoxide.
- Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The reduction of the ester, (S)-ethyl 2-(benzyloxy)propanoate, to the corresponding aldehyde is typically achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Protocol using DIBAL-H:

- (S)-Ethyl 2-(benzyloxy)propanoate is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and cooled to -78 °C under an inert atmosphere.
- A solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene) is added dropwise, maintaining the low temperature.
- The reaction is stirred at -78 °C for a few hours.
- The reaction is quenched by the slow addition of methanol, followed by water or an acidic solution.
- The mixture is allowed to warm to room temperature, and the aluminum salts are filtered off.
- The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield **(S)-2-(benzyloxy)propanal**.

Spectroscopic Data

Table 2: NMR Spectroscopic Data

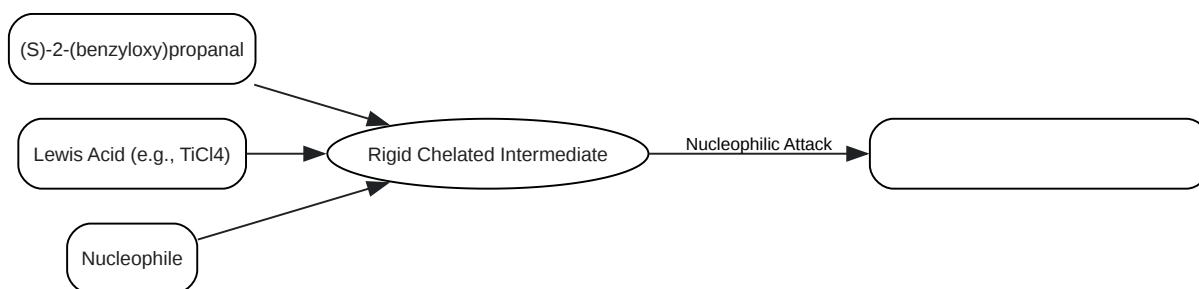
Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
^1H NMR	1.31	d	6.6	[1]
4.18	qdd	6.6, 4.8, 1.6	[1]	
4.44	d	12.0	[1]	
4.48	d	12.0	[1]	
7.21-7.34	m	[1]		
^{13}C NMR	20.0, 71.0, 72.9, 127.5, 127.6, 127.8, 128.4, 129.3, 130.3, 133.4, 137.6, 140.3, 147.0	[1]		

Applications in Asymmetric Synthesis

(S)-2-(benzyloxy)propanal is a cornerstone in asymmetric synthesis due to its inherent chirality, which allows for a high degree of stereocontrol in carbon-carbon bond-forming reactions.[2] The aldehyde functionality serves as a key site for various stereoselective addition reactions.

Chelation-Controlled Nucleophilic Addition

The benzyloxy group at the α -position can chelate to a Lewis acid, creating a rigid cyclic transition state. This conformation directs the incoming nucleophile to attack the aldehyde from a specific face, leading to high diastereoselectivity in the product.



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Caption: Chelation-controlled addition to the aldehyde.

This principle is widely applied in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount. For instance, it has been used in the stereocontrolled synthesis of polyketide natural products.

Safety and Handling

(S)-2-(benzyloxy)propanal should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[4]
Eye Irritation	H319	Causes serious eye irritation	[4]
Respiratory Irritation	H335	May cause respiratory irritation	[4]
Combustible Liquid	H227	Combustible liquid	[5]

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[9][10][11]

Conclusion

(S)-2-(benzyloxy)propanal is a versatile and indispensable chiral building block in modern organic synthesis. Its ready availability from (S)-ethyl lactate and its ability to direct stereoselective transformations make it a valuable tool for researchers and drug development professionals in the construction of complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

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